molecular formula C18H16BrNO5 B4761219 (1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) 3-methoxybenzoate

(1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) 3-methoxybenzoate

Cat. No.: B4761219
M. Wt: 406.2 g/mol
InChI Key: FGAMABGMPZGCKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) 3-methoxybenzoate: is an organic compound that features a complex structure with both aromatic and aliphatic components

Properties

IUPAC Name

(1-bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) 3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO5/c1-24-13-7-4-6-12(9-13)18(21)25-17-15(20(22)23)10-11-5-2-3-8-14(11)16(17)19/h4,6-7,9-10H,2-3,5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGAMABGMPZGCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=C(C=C3CCCCC3=C2Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) 3-methoxybenzoate typically involves multi-step organic reactions. One common approach is to start with the bromination of a suitable naphthalene derivative, followed by nitration. The resulting intermediate can then be esterified with 3-methoxybenzoic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and nitration steps to ensure safety and efficiency. The esterification step can be carried out in large batch reactors with appropriate catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form amines.

    Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.

Major Products

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amines or dehalogenated products.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) 3-methoxybenzoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block in organic synthesis.

Biology

Medicine

In medicinal chemistry, this compound can be explored for its potential pharmacological properties. Its structure suggests it could interact with biological targets, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) 3-methoxybenzoate involves its interaction with molecular targets through its functional groups. The nitro and bromo groups can participate in various chemical reactions, while the aromatic ring can engage in π-π interactions with other molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1-Bromo-2-nitronaphthalene): Similar in structure but lacks the tetrahydro and methoxybenzoate components.

    (3-Bromo-4-nitrobenzoic acid): Contains similar functional groups but has a different core structure.

    (2-Bromo-1-nitronaphthalene): Another similar compound with a different substitution pattern.

Uniqueness

The uniqueness of (1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) 3-methoxybenzoate lies in its combination of functional groups and its structural complexity. This makes it a versatile compound for various applications, offering multiple sites for chemical modification and interaction.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) 3-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
(1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) 3-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.